molecular formula C16H16N6O3 B5843678 6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one

6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one

Cat. No.: B5843678
M. Wt: 340.34 g/mol
InChI Key: UTKHBYWILPFNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring, a dimethylamino group, and a phenylpyridazinone moiety

Properties

IUPAC Name

6-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-21(2)14-17-15(24-3)19-16(18-14)25-12-9-10-13(23)22(20-12)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKHBYWILPFNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with 2-phenylpyridazin-3(2H)-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may result in compounds with different substituents on the triazine or pyridazinone rings .

Mechanism of Action

The mechanism of action of 6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one is unique due to its combination of the triazine ring with the phenylpyridazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.